molecular formula C14H18O5S B8571421 Ethyl 3-(tosyloxy)cyclobutane-1-carboxylate

Ethyl 3-(tosyloxy)cyclobutane-1-carboxylate

Cat. No.: B8571421
M. Wt: 298.36 g/mol
InChI Key: UUBYKQPQLBLTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(tosyloxy)cyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C14H18O5S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18O5S

Molecular Weight

298.36 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate

InChI

InChI=1S/C14H18O5S/c1-3-18-14(15)11-8-12(9-11)19-20(16,17)13-6-4-10(2)5-7-13/h4-7,11-12H,3,8-9H2,1-2H3

InChI Key

UUBYKQPQLBLTKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-hydroxycyclobutanecarboxylate (10.2 g, 78.4 mmol) in dry pyridine (56.5 mL) at 0° C., TsCl (14.9 g, 78.4 mml) was added portion-wise. The resulting mixture was stirred at rt overnight. The reaction mixture was concentrated in vacuo and the residue obtained was dissolved in EtOAc (100 mL) and sequentially washed with 2 N HCl (100 mL), saturated NaHCO3 (100 mL) and water (100 mL). The organic layer was dried over Na2SO4, filtered, and concentrated to obtain ethyl 3-(tosyloxy)cyclobutanecarboxylate as a pale yellow oil, which was used in the next step without further purification.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
56.5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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